4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13469399
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-11(2)12(16)13(19)17-7-6-8-18(10-9-17)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t12-/m0/s1 |
| Standard InChI Key | BNBBHFZRXZGYSE-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCN(CC1)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCN(CC1)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCN(CC1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Nomenclature
The compound is a diazepane derivative characterized by a seven-membered ring containing two nitrogen atoms (1,4-diazepane). Key structural features include:
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A tert-butyl ester group at the 1-position of the diazepane ring, which serves as a protective group for the carboxylic acid functionality .
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An (S)-2-amino-3-methylbutyryl moiety attached to the 4-position of the diazepane core, introducing chirality and a branched alkyl chain .
Molecular Formula and Weight
Stereochemical Considerations
The (S) configuration at the α-carbon of the 2-amino-3-methylbutyryl group is critical for its biological interactions, as stereochemistry often influences receptor binding and metabolic stability .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step processes leveraging Boc (tert-butoxycarbonyl) protection and acylation reactions:
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Boc Protection of Diazepane:
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Acylation with (S)-2-Amino-3-methylbutyric Acid:
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Deprotection and Purification:
Industrial Availability
Specialty suppliers like VulcanChem and Amber MolTech LLC offer the compound for research purposes, highlighting its role as a building block in drug discovery .
Physicochemical Properties
Applications in Research
Use as a Synthetic Intermediate
The compound’s Boc-protected amine and ester groups make it a versatile intermediate for:
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